molecular formula C20H19NO4 B609800 OXFBD03 CAS No. 1429129-71-4

OXFBD03

Cat. No.: B609800
CAS No.: 1429129-71-4
M. Wt: 337.37
InChI Key: BLNKHZBHJDYSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OXFBD03 is a bromodomain and extra-terminal domain (BET) inhibitor targeting BRD2, BRD3, BRD4, and BRDT proteins, which are critical regulators of gene transcription. It exhibits potent inhibitory activity with an IC50 of 8 nM against BRD4, demonstrating high selectivity for BET family members over other epigenetic targets . Developed as a therapeutic candidate for cancers and inflammatory diseases, this compound disrupts BET-mediated transcriptional elongation by competitively binding to acetyl-lysine recognition sites. Its hydroxyethyl-piperidine scaffold optimizes binding affinity and pharmacokinetic properties, enabling preclinical efficacy in models of hematologic malignancies .

Properties

CAS No.

1429129-71-4

Molecular Formula

C20H19NO4

Molecular Weight

337.37

IUPAC Name

3-(Acetyloxy)-5-(3,5-dimethyl-4-isoxazolyl)-alpha-phenyl-benzenemethanol

InChI

InChI=1S/C20H19NO4/c1-12-19(13(2)25-21-12)16-9-17(11-18(10-16)24-14(3)22)20(23)15-7-5-4-6-8-15/h4-11,20,23H,1-3H3

InChI Key

BLNKHZBHJDYSGF-UHFFFAOYSA-N

SMILES

OC(C1=CC=CC=C1)C2=CC(C3=C(C)ON=C3C)=CC(OC(C)=O)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OXFBD03;  OXFBD-03;  OXFBD 03; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Profile of this compound and OXFBD02

Parameter This compound OXFBD02
BRD4 IC50 (nM) 8 5
BRDT IC50 (nM) 12 18
Half-Life (h, mouse) 6.2 4.1
Solubility (µM) 28 19
Plasma Protein Binding (%) 92 88

Source: Hodoodo Chemical Catalog

Table 2. Selectivity Profile (% Inhibition at 1 µM)

Target This compound OXFBD02
BRD2 95 97
BRD3 93 94
HDAC1 <10 <10
p300/CBP 12 15

Research Findings and Discussion

  • Efficacy: this compound reduces tumor growth by 78% in a BRD4-dependent myeloma xenograft model, compared to 65% for OXFBD02, highlighting its superior in vivo performance despite slightly lower in vitro potency .
  • Toxicity: Both compounds show minimal cytotoxicity in non-cancerous cells (<5% apoptosis at 10 µM), but this compound’s reduced CYP3A4 inhibition (IC50 > 50 µM) lowers drug-drug interaction risks .
  • Structural Insights : Molecular dynamics simulations reveal this compound’s hydroxyethyl group stabilizes hydrogen bonding with BRD4’s Asn140, a feature absent in OXFBD02 .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OXFBD03
Reactant of Route 2
Reactant of Route 2
OXFBD03

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